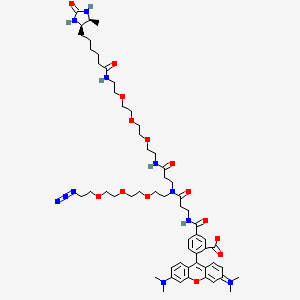
TAMRA-Azide-PEG-Desthiobiotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TAMRA-Azide-PEG-Desthiobiotin is a Biotin PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Aplicaciones Científicas De Investigación
1. Detection of Cellular Acrolein in Cancer Cells
Tetramethylrhodamine (TAMRA)-phenyl azide has been employed as a chemical probe to detect intracellular acrolein directly in live cells, particularly in breast cancer cells. This application demonstrates the use of TAMRA as an optimal fluorophore for such probes, facilitating the identification of high levels of acrolein in various breast cancer cell types, irrespective of the tumor subtype (Pradipta et al., 2019).
2. Apoptosis Diagnosis
In the study of apoptosis, a critical process in diseases like neurodegenerative and inflammatory diseases, TAMRA-labeled peptides have been used. For instance, a complex involving TAMRA-DEVD-single stranded DNA conjugate and nano graphene oxide (NGO) conjugated with polyethylene glycol (PEG) has been used for specific detection of apoptosis in live cells and in the diagnosis of apoptosis-related diseases such as hypoxic-ischemic encephalopathy and liver cirrhosis (Kong et al., 2012).
3. Profiling of Bacterial Cysteinome
Isotopically labeled desthiobiotin azide (isoDTB) tags have been synthesized and used for chemoproteomic approaches in bacterial systems. This application enabled the proteome-wide identification of binding sites for covalent inhibitors, facilitating the discovery of highly reactive cysteines in essential proteins of Staphylococcus aureus. This is pivotal for the development of new antibiotics with novel modes of action (Zanon et al., 2019).
4. Tumor-Associated Macrophage (TAM) Targeting
PEG-sheddable, mannose-modified nanoparticles have been developed to target TAMs via mannose-mannose receptor recognition after acid-sensitive PEG shedding in the acidic tumor microenvironment. This approach is significant for the delivery of drugs specifically to TAMs, which play a crucial role in tumor invasion, proliferation, and metastasis (Zhu et al., 2013).
5. Intracellular Uptake and Distribution of Fluorophores
The structural and physicochemical properties of TAMRA-based azides have been critically evaluated for their intracellular applications. TAMRA-based probes displayed superior cellular accumulation, uniform intracellular distribution, and effective cytosolic diffusivity, making them suitable for intracellular click reactions (Cunningham et al., 2010).
Propiedades
Nombre del producto |
TAMRA-Azide-PEG-Desthiobiotin |
|---|---|
Fórmula molecular |
C57H81N11O14 |
Peso molecular |
1144.34 |
Nombre IUPAC |
5-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C57H81N11O14/c1-40-48(64-57(75)63-40)9-7-6-8-10-51(69)59-20-25-76-29-33-80-34-30-77-26-21-60-52(70)18-23-68(24-28-79-32-36-81-35-31-78-27-22-62-65-58)53(71)17-19-61-55(72)41-11-14-44(47(37-41)56(73)74)54-45-15-12-42(66(2)3)38-49(45)82-50-39-43(67(4)5)13-16-46(50)54/h11-16,37-40,48H,6-10,17-36H2,1-5H3,(H5-,59,60,61,63,64,69,70,72,73,74,75)/t40-,48+/m0/s1 |
Clave InChI |
ICJKGQCWBIVBNK-HBQYSILUSA-N |
SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)[O-] |
Apariencia |
Solid powder |
Pureza |
>93% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TAMRA-Azide-PEG-Desthiobiotin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2S)-2-amino-4-[2-chloro-4-(3-hydroxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1193607.png)